3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one
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Overview
Description
3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one typically involves the condensation of 4-ethoxybenzoyl chloride with 6-ethylquinolin-4(1H)-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-ethoxyphenyl)carbonyl]-6-methylquinolin-4(1H)-one
- 3-[(4-methoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one
- 3-[(4-ethoxyphenyl)carbonyl]-6-propylquinolin-4(1H)-one
Uniqueness
3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(4-ethoxybenzoyl)-6-ethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C20H19NO3/c1-3-13-5-10-18-16(11-13)20(23)17(12-21-18)19(22)14-6-8-15(9-7-14)24-4-2/h5-12H,3-4H2,1-2H3,(H,21,23) |
InChI Key |
JLCLVPRILNOMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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